Normianserin Hydrochloride
Overview
Description
Normianserin Hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds within the opioid family, which may share structural or pharmacological properties with Normianserin Hydrochloride. The first paper describes the synthesis of D-normorphinans, a class of compounds related to morphine and its derivatives . The second paper discusses the biochemical synthesis and pharmacological evaluation of normorphine-3-glucuronide, a metabolite of morphine . These studies contribute to the broader understanding of opioid chemistry and pharmacology, which could be relevant when analyzing compounds like Normianserin Hydrochloride.
Synthesis Analysis
The synthesis of D-normorphinans is detailed in the first paper, where 4a-aminomethyl-1,2,3,4,4a,9-hexahydrophenanthrenes serve as starting materials. Two methods were developed: a base-catalyzed rearrangement followed by ring closure to produce N-methyl-D-normorphinan, and an intramolecular cyclization of a chloramine derivative to yield 10-substituted-N-benzyl-D-normorphinans . These synthetic pathways could potentially be adapted or serve as inspiration for the synthesis of Normianserin Hydrochloride.
Molecular Structure Analysis
The molecular structure of the synthesized D-normorphinans was elucidated using nuclear magnetic resonance (NMR) spectroscopy, with Eu(fod)3 induced shifts providing configurational assignments . Similarly, the structure of normorphine-3-glucuronide was confirmed using mass spectrometry, Fourier transform infrared spectrophotometry, and NMR, ensuring the correct placement of the glucuronide moiety . These analytical techniques are essential for the molecular structure analysis of any compound, including Normianserin Hydrochloride.
Chemical Reactions Analysis
The first paper does not detail specific chemical reactions beyond the synthesis of D-normorphinans . However, understanding the reactivity of the starting materials and intermediates in these syntheses could inform the chemical reactions analysis of Normianserin Hydrochloride. The second paper does not discuss chemical reactions related to the synthesis of normorphine-3-glucuronide, focusing instead on its pharmacological effects .
Physical and Chemical Properties Analysis
Neither paper provides an extensive analysis of the physical and chemical properties of the synthesized compounds. However, the high purity of the synthesized normorphine-3-glucuronide (> 99%) was confirmed using HPLC, which is indicative of its chemical stability and suitability for pharmacological studies . Such information is valuable when considering the physical and chemical properties of Normianserin Hydrochloride.
Relevant Case Studies
The second paper presents a case study where normorphine-3-glucuronide was administered intracerebroventricularly to rats, resulting in CNS excitatory behavioral effects . This suggests that normorphine-3-glucuronide has central nervous system activity, which could be relevant when considering the pharmacological profile of Normianserin Hydrochloride. No case studies were provided in the first paper .
Scientific Research Applications
Hyperdynamic β-Adrenergic Circulatory State
A study compared the hemodynamic and pharmacological characteristics of patients with a hyperdynamic β-adrenergic circulatory state to those with essential hypertension and normotensive individuals. It highlighted increased β-receptor hyperresponsiveness in symptomatic patients, which could be related to the effects of medications like Normianserin Hydrochloride (Frohlich, Tarazi, & Dustan, 1969).
Labetalol (Normodyne) for Hypertension
Labetalol Hydrochloride, also known as Normodyne, is an adrenergic blocking agent used for treating hypertension. A study on 30 patients found it efficient in lowering both systolic and diastolic pressure, with some patients experiencing cardiac arrhythmias (Valenta & Kern, 1985).
NorM Efflux Pump of Neisseria gonorrhoeae and Neisseria meningitidis
Research identified a gene in Neisseria gonorrhoeae and Neisseria meningitidis encoding a protein similar to NorM of Vibrio parahaemolyticus. Mutations in this gene increased bacterial sensitivity to compounds with a quaternary ammonium group, such as ethidium bromide and acriflavine hydrochloride, suggesting an important role in antimicrobial resistance (Rouquette-Loughlin et al., 2003).
Identification of Essential Amino Acid Residues of the NorM Na+/Multidrug Antiporter
A study investigated the role of acidic amino acid residues in the transmembrane region of NorM, a Na+/multidrug antiporter in Vibrio parahaemolyticus. Site-directed mutagenesis was used to explore the involvement of these residues in Na+-dependent drug transport processes, revealing significant implications for antimicrobial resistance mechanisms (Otsuka et al., 2005).
Pharmacokinetics of Drugs Under High Altitude Hypoxia
A study investigated the pharmacokinetic characteristics of drugs under high altitude hypoxia conditions. It found that exposure to simulated high altitude hypoxia caused significant changes in the pharmacokinetics of drugs like acetaminophen and metformin hydrochloride in rats, possibly due to decreases in the expressions of certain enzymes (Zhu et al., 2021).
NorM of Vibrio parahaemolyticus as an Na+-Driven Multidrug Efflux Pump
Research showed that NorM of Vibrio parahaemolyticus functions as an Na+-driven Na+/drug antiporter, the first of its kind discovered in the biological world. This study provides insights into the mechanisms of multidrug resistance in bacteria (Morita et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGBZBVKLKGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nor Mianserin Hydrochloride | |
CAS RN |
76134-77-5 | |
Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76134-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,10,14b-Hexahydrodibenzo-(8c,f)-pyrazino(1,2a)-azepin hydrochlorid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076134775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-2-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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